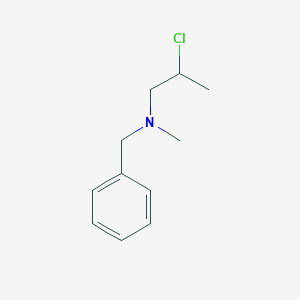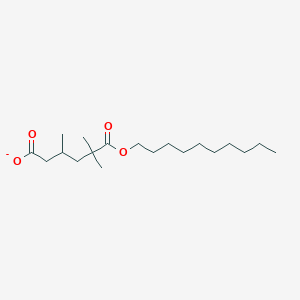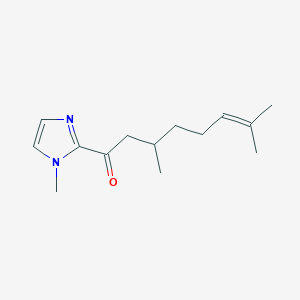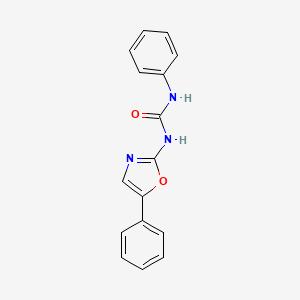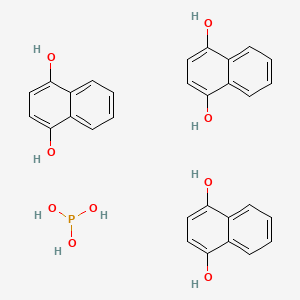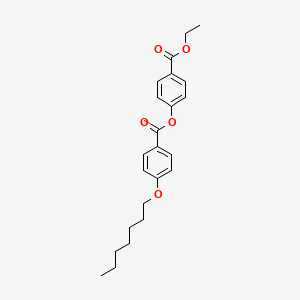
4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a heptyloxy group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(heptyloxy)benzoic acid and 4-(ethoxycarbonyl)phenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate can undergo several types of chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: 4-(heptyloxy)benzoic acid and 4-(ethoxycarbonyl)phenol.
Reduction: 4-(heptyloxy)benzyl alcohol and 4-(ethoxycarbonyl)phenol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of liquid crystals and other complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Medicine: Explored for its potential in developing new pharmaceuticals with improved bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with biological targets. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)benzoic acid: Similar structure but lacks the ethoxycarbonyl group.
4-(Ethoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of the heptyloxy group.
Uniqueness
4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate is unique due to its combination of the ethoxycarbonyl and heptyloxy groups, which impart specific chemical and physical properties. This makes it suitable for specialized applications in various fields.
Properties
CAS No. |
90233-58-2 |
|---|---|
Molecular Formula |
C23H28O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(4-ethoxycarbonylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C23H28O5/c1-3-5-6-7-8-17-27-20-13-9-19(10-14-20)23(25)28-21-15-11-18(12-16-21)22(24)26-4-2/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
PBUXJUGTEHIYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)

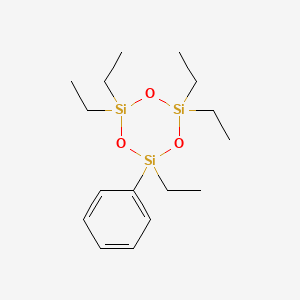
![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
